molecular formula C19H22FN3O3 B042181 Grepafloxacin CAS No. 119914-60-2

Grepafloxacin

Katalognummer B042181
CAS-Nummer: 119914-60-2
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: AIJTTZAVMXIJGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Grepafloxacin and its metabolites have been synthesized through various methods, highlighting the complexity and efficiency of its synthesis process. A notable approach involved preparing the metabolites of Grepafloxacin from common intermediates, demonstrating the strategic manipulation of chemical structures to achieve desired derivatives. This process emphasizes the significance of intermediate selection and manipulation in the efficient synthesis of complex molecules like Grepafloxacin and its metabolites (Otsubo, 2000).

Molecular Structure Analysis

The molecular structure of Grepafloxacin, characterized by a fluoroquinolone core with additional substituents, plays a crucial role in its mechanism of action. The structure-activity relationship (SAR) studies of fluoroquinolones suggest that specific modifications to the core structure can significantly influence their antibacterial activity and pharmacokinetic properties. The unique molecular structure of Grepafloxacin contributes to its effectiveness against a wide range of bacterial pathogens, including those resistant to other antibiotics.

Chemical Reactions and Properties

Grepafloxacin's chemical properties, including its reactivity and stability, are influenced by its molecular structure. The fluoroquinolone nucleus is responsible for the compound's antibacterial activity, while substituents attached to this core affect its pharmacokinetic behavior. The synthesis and modifications of Grepafloxacin involve various chemical reactions, such as N-dealkylation and cyclization, which are crucial for optimizing its antibacterial activity and minimizing adverse effects.

Physical Properties Analysis

The physical properties of Grepafloxacin, such as solubility, melting point, and crystalline form, are essential for its formulation and delivery. These properties impact the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its efficacy and safety as an antibiotic. Understanding Grepafloxacin's physical properties is critical for developing effective and patient-friendly pharmaceutical formulations.

Chemical Properties Analysis

Grepafloxacin's chemical properties, including its acid-base behavior, reactivity towards other compounds, and stability under various conditions, are pivotal for its therapeutic use. The presence of the fluorine atom and other substituents in the molecule enhances its potency and spectrum of activity against bacterial infections. The chemical properties of Grepafloxacin also determine its interaction with the target bacterial enzymes and its resistance to enzymatic degradation, contributing to its effectiveness as an antibiotic.

  • (Otsubo, 2000): Discusses the synthesis of Grepafloxacin and its metabolites, providing insights into the synthetic strategies employed.

Wissenschaftliche Forschungsanwendungen

Application in Immunology

  • Scientific Field: Immunology
  • Summary of the Application: Grepafloxacin, a broad-spectrum fluoroquinolone derivative, has been shown to have a priming effect on the respiratory burst of human neutrophils . This effect is triggered by either a chemotactic factor N-formyl-methionyl-leucyl-phenylalanine (fMLP) or leukotriene B4 (LTB4), but not by the phorbol ester phorbol 12-myristate 13-acetate (PMA) .
  • Methods of Application: The priming effect of grepafloxacin on fMLP-stimulated superoxide generation by human neutrophils correlates with the penetration of grepafloxacin into cells . Removal of extracellular grepafloxacin does not inhibit the priming effect on fMLP-stimulated superoxide generation .
  • Results or Outcomes: Grepafloxacin induced the translocation of p47-phox and p67-phox to the membrane fraction of neutrophils . The priming effect of grepafloxacin on superoxide generation from neutrophils was not inhibited by treatment with pertussis toxin, a protein-tyrosine kinase inhibitor (ST-638) or a protein kinase C inhibitor (calphostin C), or chelation of extracellular calcium .

Application in Microbiology

  • Scientific Field: Microbiology
  • Summary of the Application: Grepafloxacin is an oral broad-spectrum quinoline antibacterial agent used to treat bacterial infections . It exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA .
  • Methods of Application: Grepafloxacin is administered orally and is rapidly and extensively absorbed . The absolute bioavailability is approximately 70% .
  • Results or Outcomes: Due to the QTc-prolonging potential, as indicated by the changes in the QT interval on the electrocardiogram, and the risk for cardiovascular adverse events, grepafloxacin was withdrawn in the United States .

Safety And Hazards

Grepafloxacin was withdrawn from the US market in 1999 due to associations with QTc prolongation and adverse cardiovascular events . It’s important to note that grepafloxacin should not be used without the guidance of a healthcare provider .

Zukünftige Richtungen

While grepafloxacin was withdrawn from the market due to safety concerns, research into fluoroquinolones continues. The development of new antibiotics is crucial to combat antibiotic resistance, and fluoroquinolones remain an important class of antibiotics .

Eigenschaften

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJTTZAVMXIJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048321
Record name Grepafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.32e-01 g/L
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA.
Record name Grepafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Grepafloxacin

CAS RN

119914-60-2
Record name Grepafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119914-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grepafloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grepafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Grepafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Grepafloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GREPAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-cyclopropyl-6-fluoro-7-bromo-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (0.58 g) in N-methyl-2-pyrrolidone (5 ml) is added 3-methylpiperazine (0.65 g), and the mixture is heated at 90° C. for 20 minutes. After the solvent is distilled off under reduced pressure, ethanol is added to the residue, and the crystals are separated by filtration and are recrystallized from ethyl acetate-ethanol to give 1-cyclopropyl-6-fluoro-7-(3-methyl-1-piperazinyl)-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (310 mg), as white powdery crystals, m.p. 206°-208° C.

Synthesis routes and methods IV

Procedure details

A mixture of 0.75 g (2.68 mmol) of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acid, 1.07 g (10.4 mmol) of 2-methylpiperazine and 30 mL of acetonitrile was refluxed for 5 hours, then stirred at room temperature overnight. The precipitate was collected by filtration, washed with water/ethanol and acetonitrile, and dried in vacuo to give 0.42 g of the title compound, mp 189°-192° C.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

0.65 g of 2-methylpiperazine was added to a solution of 0.48 g of 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in 5 ml of N-methyl-2-pyrrolidone, followed by heating at 90° C. for 20 minutes. After distilling off the solvent under reduced pressure, the residue was added with ethanol. The resulting crystals were filtered and recrystallized from ethyl acetate-ethanol to give 231 mg of 1-cyclopropyl-6-fluoro-7-(3-methyl-1-piperazinyl)-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grepafloxacin
Reactant of Route 2
Reactant of Route 2
Grepafloxacin
Reactant of Route 3
Reactant of Route 3
Grepafloxacin
Reactant of Route 4
Grepafloxacin
Reactant of Route 5
Reactant of Route 5
Grepafloxacin
Reactant of Route 6
Grepafloxacin

Citations

For This Compound
6,150
Citations
AJ Wagstaff, JA Balfour - Drugs, 1997 - Springer
… in the relative potency of grepafloxacin compared with ciprofloxacin as resistance to ciprofloxacin increased.Uf In this study it was suggested that grepafloxacin may be affected to a …
Number of citations: 69 link.springer.com
R Stahlmann, R Schwabe - The Journal of antimicrobial …, 1997 - academic.oup.com
… Preclinical investigations with grepafloxacin showed that its toxicological profile is similar to … of grepafloxacin was relatively weak and similar to that of ciprofloxacin. Grepafloxacin did …
Number of citations: 74 academic.oup.com
A Lubasch, I Keller, K Borner, P Koeppe… - Antimicrobial agents …, 2000 - Am Soc Microbiol
In an open, randomized, six-period crossover study, the pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin were compared after …
Number of citations: 288 journals.asm.org
C Efthymiopoulos - The Journal of antimicrobial chemotherapy, 1997 - academic.oup.com
… Grepafloxacin is a fluoroquinolone antibiotic which is rapidly absorbed in … Grepafloxacin is eliminated primarily through metabolism … Grepafloxacin plasma concentrations increase …
Number of citations: 46 academic.oup.com
H Lode, F Vogel, W Elies - Clinical therapeutics, 1999 - Elsevier
… Grepafloxacin is a fluoroquinolone antibiotic developed primarily for the treatment of … treated with grepafloxacin. This review assesses the safety profile of grepafloxacin, incorporating …
Number of citations: 29 www.sciencedirect.com
B Wiedemann, P Heisig - The Journal of antimicrobial …, 1997 - academic.oup.com
… Grepafloxacin is a recently developed fluorinated quinolone … clinically available, grepafloxacin carries two additional methyl … and the kill kinetics of grepafloxacin will be reviewed and the …
Number of citations: 31 academic.oup.com
SK Spangler, S Bajaksouzian, MR Jacobs… - Antimicrobial agents …, 2000 - Am Soc Microbiol
The postantibiotic effect (PAE) (10× the MIC) and the postantibiotic sub-MIC effects (0.125, 0.25, and 0.5× the MIC) were determined for six compounds against 12 strains. Measurable …
Number of citations: 21 journals.asm.org
DC Hooper - Clinical microbiology and infection, 1998 - Elsevier
… relationships that relate to grepafloxacin. A comparison of ciprofloxacin and grepafloxacin shows that the two compounds are similar, with two exceptions: grepafloxacin has a methyl …
Number of citations: 14 www.sciencedirect.com
MS Marriott - Clinical microbiology and infection, 1998 - Elsevier
… to other fluoroquinolones remain susceptible to grepafloxacin. Grepafloxacin has potent in vitro … Grepafloxacin provides important improvements over older quinolones and over other …
Number of citations: 6 www.sciencedirect.com
HM Wexler, E Molitoris, SM Finegold - Diagnostic microbiology and …, 1994 - Elsevier
… species than did either grepafloxacin or fleroxacin. Grepafloxacin was more active than … The overall activity of grepafloxacin against anaerobes was marginally better than that of tier…
Number of citations: 15 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.